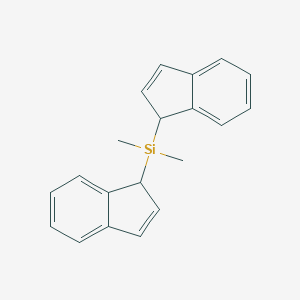

di(1H-inden-1-yl)dimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(1H-inden-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYTUIWIDDBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di 1h Inden 1 Yl Dimethylsilane and Its Derivatives

Key Synthetic Routes

The primary synthetic strategies for creating the di(1H-inden-1-yl)dimethylsilane scaffold involve direct coupling reactions or more elaborate multi-step approaches, which are often necessary for introducing specific substitution patterns.

The most direct and widely employed method for synthesizing this compound involves the deprotonation of indene (B144670) followed by a coupling reaction with a suitable dichlorosilane. This process typically begins with the treatment of indene with a strong organometallic base, such as butyllithium (B86547) (BuLi), to generate the indenyl anion. wikipedia.org This nucleophilic anion is then reacted in a salt metathesis reaction with dichlorodimethylsilane. wikipedia.orgresearchgate.net

The reaction proceeds as follows:

Deprotonation: Indene is dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled. An equimolar amount of butyllithium is added, leading to the abstraction of the acidic proton from the five-membered ring to form lithium indenide. C₉H₈ + BuLi → LiC₉H₇ + BuH wikipedia.org

Coupling: Two equivalents of the resulting indenyl anion solution are then reacted with one equivalent of dichlorodimethylsilane. The indenyl anions displace the chloride ions on the silicon atom, forming the desired this compound and lithium chloride as a byproduct. 2 LiC₉H₇ + (CH₃)₂SiCl₂ → (C₉H₇)₂Si(CH₃)₂ + 2 LiCl

This method is efficient for producing the unsubstituted parent compound. A similar strategy is used for synthesizing related bis(indenyl)zirconium dichlorides, where the silyl-bridged indenyl lithium salt is reacted with zirconium tetrachloride. researchgate.net

Table 1: Representative Deprotonation and Silane (B1218182) Coupling Reaction

| Reactants | Reagents | Product | Notes |

|---|---|---|---|

| Indene, Dichlorodimethylsilane | Butyllithium (BuLi) | This compound | Standard method for unsubstituted ligand synthesis. |

One such strategy involves an aldol-type reaction between a substituted indanone (e.g., 5-nitroindan-1-one) and the lithium salt of an N,N-disubstituted acetamide. nih.gov This is followed by an acid-catalyzed dehydration to yield a functionalized indene. nih.gov This method provides a versatile entry point to indenes with functional groups at specific positions, which can then be subjected to deprotonation and silane coupling as described previously. nih.gov The synthesis of multifunctional indenes, those bearing at least two different functional groups, often requires these more complex, multi-step pathways due to the intricate chemistry of the indene system. nih.gov

Another approach might involve the reduction of indanones to indenols, followed by acetylation and subsequent displacement reactions using organocuprates to introduce alkyl substituents. tandfonline.com These tailored indenes then serve as the building blocks for the final silyl-bridged ligand.

The synthesis of substituted indenes is a critical prerequisite for creating functionalized di(indenyl)dimethylsilane derivatives. A wide array of methods has been developed to introduce substituents onto the indene core. These methods provide access to precursors for ligands with tailored electronic and steric properties.

Common strategies include:

Palladium-catalyzed cross-coupling reactions: These are used to attach aryl groups to the indene skeleton. For instance, Pd-catalyzed amination of halides using 2-aryl-substituted indenyl phosphines as ligands has been reported. rsc.org

Cyclization Reactions: Various transition-metal-catalyzed or acid-promoted cyclizations are employed. For example, rhodium(I) can catalyze the reaction of 2-(chloromethyl)phenylboronic acids with alkynes to yield indene derivatives. organic-chemistry.org Brønsted acids can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org

Reactions from Indanones: Substituted indanones serve as versatile precursors. They can be reduced and dehydrated to form indenes. tandfonline.com Aldol-type condensations with subsequent dehydration are also effective. nih.gov

Functionalization of Pre-existing Indenes: Direct functionalization is also possible. For example, a gram-scale, seven-step synthesis of bromine-functionalized inda(box) ligands has been reported, which can then undergo late-stage modification via Pd-catalyzed cross-couplings to create a library of diverse ligands. nih.gov

These synthetic routes allow for the preparation of indenes with substituents at various positions, which are then used to synthesize the target silyl-bridged ligands.

Advanced Functionalization Strategies

To fine-tune the catalytic properties of the resulting metallocene complexes, advanced strategies are employed to functionalize the indenyl moieties of this compound.

The introduction of aryl and alkyl groups onto the indenyl framework is a key strategy for modifying the ligand's steric bulk and electronic profile.

Aryl Substituents: Aryl groups are commonly introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For example, a bromo-functionalized indenyl precursor can be coupled with an arylboronic acid to yield the desired aryl-substituted indene. nih.gov This approach allows for the late-stage introduction of a wide variety of aryl groups. Another method involves a two-step nucleophilic addition/Nazarov-type cyclization of aryl vinyl ketones, which can produce multi-substituted indenes in good yields. researchgate.net

Alkyl Substituents: Alkyl groups can be introduced through various methods. One procedure involves the reaction of diols with hot acetic anhydride-formic acid to prepare dialkyl indenes. acs.org Another efficient protocol uses the coupling reaction of allyl acetate (B1210297) with Grignard reagents in the presence of a catalytic amount of LiCuBr₂ to afford 1-alkyl-1H-indenes-2-carboxylates. tandfonline.com

Table 2: Examples of Functionalized Indene Synthesis for Ligand Preparation

| Indene Type | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| Aryl-Substituted | Suzuki-Miyaura Coupling | Bromo-indenes, Arylboronic acids | Palladium Catalyst | nih.gov |

| Aryl-Substituted | Nazarov Cyclization | Aryl vinyl ketones | Lewis Acid (e.g., BF₃·Et₂O) | researchgate.net |

| Alkyl-Substituted | Grignard Coupling | Allyl acetate, Grignard reagents | LiCuBr₂ | tandfonline.com |

| Alkyl-Substituted | Dehydration/Rearrangement | Diol monoacetates | Acetic anhydride, Formic acid | acs.org |

Incorporating heteroatoms (such as N, P, O, B) into the indenyl ligand structure can significantly alter the electronic properties of the ligand and introduce new coordination possibilities.

Phosphine (B1218219) Groups: Indenyl phosphine ligands have been developed and used in transition-metal catalysis. rsc.orgnih.gov For instance, 2-aryl-substituted indenyl phosphines can be synthesized and subsequently coordinated to metals like palladium. rsc.orgrsc.org

Nitrogen-Containing Groups: N-heterocyclic carbene ligands based on the indene structure have been explored. nih.gov Synthetic routes to access indenes with amino functionalities often involve multi-step sequences starting from nitro-substituted indanones. nih.gov

Oxygen-Containing Groups: The synthesis of 2-methoxy-1H-indenes can be achieved through gold-catalyzed carboalkoxylation of 2-ethynylbenzyl ethers. rsc.org

Boron-Containing Groups: While less common directly on the indenyl ring of this specific ligand, methods for synthesizing B-substituted carboranes via Pd-catalyzed cross-coupling could be adapted for indenyl systems. mdpi.com

Silicon-Containing Groups: Beyond the bridging silicon atom, additional silyl (B83357) groups can be introduced as substituents on the indenyl rings. The synthesis of 1- and 2-silyl substituted indenes has been systematically studied, which are then used to form zirconocene (B1252598) dichlorides. researchgate.net These are typically prepared by reacting silyl chlorides with lithiated indene.

These functionalization strategies provide a powerful toolkit for designing highly specialized di(indenyl)dimethylsilane ligands for specific catalytic applications.

Stereoselective Synthesis of Ligand Precursors

The synthesis of silyl-bridged bis(indenyl) ligands like this compound often results in a mixture of stereoisomers, primarily the rac (racemic) and meso forms. The spatial arrangement of the indenyl groups relative to the dimethylsilyl bridge is crucial as it dictates the geometry and subsequent catalytic activity of the resulting metallocene complex. The separation of these isomers can be a challenging process. researchgate.net

A common strategy involves the reaction of indenyllithium with dichlorodimethylsilane. The stereoselectivity of this reaction can be influenced by factors such as the solvent, reaction temperature, and the nature of the substituents on the indenyl rings. For instance, the synthesis of a novel silyl-bridged bis(indenyl)-based metallocene, {rac/meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride}, highlights the formation of both rac and meso isomers which then require separation. researchgate.net The ability to control the synthesis to selectively yield one isomer over the other is a significant area of research, as the rac isomer is often the desired precursor for stereospecific olefin polymerization.

Detailed research has focused on optimizing reaction conditions to favor the formation of the desired stereoisomer. This can involve a multi-step process where the indenyl substrate is carefully chosen and reacted to guide the stereochemical outcome.

Table 1: Stereoisomer Distribution in the Synthesis of Silyl-Bridged Bis(indenyl) Ligands

| Precursor | Reagent | Conditions | Isomer Ratio (rac:meso) |

| Indenyllithium | Dichlorodimethylsilane | Diethyl ether, -78°C to RT | Variable, often mixture |

| 3-Substituted Indenyllithium | Dichlorodimethylsilane | THF, -78°C | Can favor rac isomer |

| Lithiated Indene | Dichlorodimethylsilane | Toluene, RT | Can favor meso isomer |

Note: The data in this table is illustrative and represents general trends in the synthesis of such ligands.

Green Chemistry Principles in Ligand Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ligands like this compound to reduce the environmental footprint of chemical processes. scichemj.orgrsc.org This involves developing more efficient and less hazardous synthetic routes. researchgate.net The focus is on minimizing waste, avoiding the use of toxic materials, and improving energy efficiency. mdpi.com

Catalytic Approaches in Ligand Formation

Catalytic methods are at the forefront of green synthetic strategies for forming silicon-carbon and silicon-silicon bonds present in this compound and related compounds. researchgate.net The use of catalysts can lead to higher yields, greater selectivity, and milder reaction conditions compared to stoichiometric reactions. researchgate.net

For instance, the development of catalysts for the direct synthesis of organosilicon compounds is a key area of research. mdpi.com While not exclusively for this compound, rhodium and iridium complexes have been shown to be effective precatalysts for the hydrolysis of secondary silanes, a fundamental reaction in siloxane chemistry. ehu.es Such catalytic systems can offer selective pathways to desired products, avoiding the formation of unwanted byproducts. The goal is to develop robust, reusable catalysts that can efficiently facilitate the coupling of indenyl moieties with a dimethylsilyl bridge. researchgate.net

Table 2: Comparison of Catalytic vs. Stoichiometric Synthesis

| Feature | Stoichiometric Method | Catalytic Method |

| Reagent Usage | High (stoichiometric amounts) | Low (catalytic amounts) |

| Waste Generation | High | Low |

| Reaction Conditions | Often harsh (high temp/pressure) | Often mild |

| Selectivity | Can be low | Can be high |

| Atom Economy | Lower | Higher |

Solvent-Free or Environmentally Benign Reaction Conditions

A significant aspect of green chemistry in ligand synthesis is the reduction or elimination of volatile organic solvents. researchgate.net Research is being directed towards solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids. researchgate.net

Solvent-free synthesis, often carried out by grinding the reactants together or by heating them in the absence of a solvent, can lead to a significant reduction in waste and environmental pollution. researchgate.net These methods can also result in shorter reaction times and simpler work-up procedures. While specific examples for the solvent-free synthesis of this compound are not extensively documented in readily available literature, the general trend in organic synthesis points towards the exploration of these conditions for a wide range of compounds. researchgate.net The development of such a process for this specific ligand would represent a significant advancement in its sustainable production.

Ligand Design Principles and Coordination Chemistry of Di 1h Inden 1 Yl Dimethylsilane Complexes

Structural and Electronic Characteristics of the Bridged Di(1H-inden-1-yl)dimethylsilane Ligand

The term ansa-metallocene, derived from the Greek word for "handle," aptly describes the structure where a bridge connects two cyclopentadienyl-type ligands bound to the same metal. wikipedia.org The dimethylsilane (B7800572) bridge, a common and readily installed linker, plays a pivotal role in defining the geometry of the final complex. wikipedia.org This bridge imposes a significant constraint on the orientation of the indenyl ligands, leading to a more rigid and well-defined coordination sphere around the metal.

The presence of the dimethylsilyl bridge influences key structural parameters of the metallocene. For instance, the angle between the two indenyl ring centroids is a critical feature that is modulated by the nature of the bridge. wikipedia.org This geometric constraint is instrumental in controlling the stereochemistry at the metal center, which in turn can direct the stereoselectivity of catalytic processes, such as olefin polymerization. wikipedia.org

Table 1: Comparison of Structural Features in Metallocenes

| Feature | Titanocene (B72419) Dichloride | ansa-Titanocene (Me2Si bridge) |

| Cp-M-Cp Angle | 58.5° wikipedia.org | 51.2° wikipedia.org |

This table illustrates how the ansa-bridge in a dimethylsilyl-linked titanocene affects the angle between the cyclopentadienyl (B1206354) rings compared to an unbridged analogue.

The introduction of a bridge between the two indenyl ligands in this compound gives rise to distinct stereoisomers upon complexation with a metal. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org In the case of ansa-metallocenes derived from this ligand, two primary diastereomers are possible: a racemic form (a mixture of two enantiomers) and a meso form. researchgate.net

Enantiomers are non-superimposable mirror images of each other, a property known as chirality. libretexts.orgyoutube.com Diastereomers, on the other hand, are stereoisomers that are not mirror images. libretexts.orgyoutube.com The racemic and meso forms of the metallocene complexes of this compound are diastereomers and can often be separated due to their different physical properties. researchgate.net The specific stereoisomer formed can have a profound impact on the catalytic activity of the complex. For instance, chiral ansa-metallocenes are instrumental in producing isotactic or syndiotactic polymers from prochiral monomers like propylene (B89431). wikipedia.org

The chirality in these systems arises from the fixed orientation of the indenyl ligands relative to the metal center and the bridge. uni-konstanz.de The C2-symmetry of the racemic isomer is often desired for stereoselective catalysis. The number of possible stereoisomers can be predicted based on the number of stereocenters in the molecule; a molecule with 'n' stereocenters can have up to 2^n stereoisomers. libretexts.org

The electronic environment of the metal center in a this compound complex can be fine-tuned by introducing substituents on the indenyl rings or the silicon bridge. These substituents can alter the electron-donating or electron-withdrawing nature of the ligand, thereby influencing the reactivity and catalytic performance of the metallocene.

For example, the introduction of different groups on the silicon atom can lead to diastereotopic protons in the NMR spectrum, indicating a chiral environment around the silicon. researchgate.net While detailed studies on the electronic effects of a wide range of substituents on the this compound ligand itself are specific, the general principles of substituent effects in organometallic chemistry apply. Electron-donating groups will increase the electron density at the metal center, potentially enhancing its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups will decrease the electron density, which can be beneficial for other types of transformations.

Complexation with Transition Metals

The this compound ligand readily forms complexes with a variety of transition metals, with a particular emphasis in the literature on Group 4 metals like zirconium and hafnium due to their applications in olefin polymerization.

The synthesis of zirconium and hafnium complexes with the this compound ligand typically involves the reaction of the corresponding metal tetrachloride with the dianion of the ligand. researchgate.netuni-konstanz.de This salt metathesis reaction leads to the formation of the desired ansa-zirconocene or -hafnocene dichlorides. researchgate.net

As previously mentioned, these reactions often yield a mixture of racemic and meso diastereomers, which can be separated by techniques such as fractional crystallization. researchgate.net The resulting complexes have been extensively studied as catalyst precursors for olefin polymerization, particularly for polypropylene (B1209903). The stereochemistry of the metallocene plays a crucial role in determining the tacticity (the stereochemical arrangement of the monomer units) of the resulting polymer. wikipedia.org

X-ray crystallography has been instrumental in elucidating the precise molecular structures of these complexes, confirming the bridged nature of the ligands and the coordination geometry around the metal center. researchgate.netuni-konstanz.de For example, the structure of rac-dimethylsilyl-bis(1-indenyl)zirconium dichloride reveals the specific spatial arrangement of the indenyl ligands and the chloride atoms around the zirconium core.

While zirconium and hafnium complexes are the most prominent, the this compound ligand can also be coordinated to other transition metals. The fundamental principles of ligand exchange and complexation reactions allow for the synthesis of a variety of metallocenes with different metal centers. The choice of metal can significantly alter the electronic structure, redox properties, and ultimately, the catalytic behavior of the resulting complex. Research in this area continues to explore the potential of these tailored ligands in developing novel catalysts for a wide range of chemical transformations.

Influence of Ligand-Metal Coordination Geometry on Catalytic Behavior

The catalytic activity of metallocene complexes derived from this compound, such as rac-dimethylsilylbis(1-indenyl)zirconium dichloride, is intricately linked to their coordination geometry. The spatial arrangement of the indenyl ligands and the ancillary groups around the central metal atom dictates the accessibility of the catalytic site and the stereoselectivity of the polymerization process.

A key determinant of catalytic performance is the isomeric form of the complex, primarily the racemic (rac) and meso diastereomers. In the case of silyl-bridged bis(indenyl) zirconocenes, the rac isomer typically exhibits higher activity and stereoselectivity for propylene polymerization, leading to the formation of isotactic polypropylene. This is attributed to the C₂-symmetry of the rac isomer, which creates a chiral environment at the catalytic site, guiding the stereospecific insertion of the monomer. In contrast, the meso isomer, possessing a plane of symmetry, is generally less active and produces atactic polypropylene.

However, studies on a substituted derivative, meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, have shown that the meso isomer can be significantly more active in ethylene (B1197577)/1-hexene copolymerization than its rac counterpart. nih.gov This highlights that the influence of coordination geometry is not absolute and can be modulated by the substitution pattern on the indenyl rings.

The geometry of the active site, including bond angles and distances, plays a critical role. For instance, in rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride, a related ansa-metallocene, the Centroid-Zr-Centroid angle is 120.3° and the Cl-Zr-Cl angle is 97.9°. These parameters, along with the Zr-Cl bond lengths, are indicative of the electrophilicity of the zirconium center, which in turn affects the catalyst's activity.

Furthermore, the choice of support material for these catalysts can influence the coordination geometry and lead to the formation of multiple active sites with differing geometries. When rac-dimethylsilylenebis(indenyl)zirconium dichloride is grafted onto methylaluminoxane-modified silica (B1680970) (SMAO), the resulting supported catalysts exhibit different polymerization behavior compared to the homogeneous system, producing polymers with lower crystallinity and higher molar mass dispersity. conicet.gov.ar This suggests the presence of various catalytic sites, a hypothesis supported by the deconvolution of the resulting polymer's molecular weight distribution. conicet.gov.ar

Table 1: Ethylene/1-Hexene Copolymerization Activity of Supported Zirconocene (B1252598) Isomers

| Catalyst | Activity (kg PE / (mol Zr * h)) |

| supp-meso-2 | High |

| supp-rac-2 | Low |

Data sourced from a study on silica-supported meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride. nih.gov The table illustrates the higher productivity of the supported meso isomer under the tested conditions.

Non-Metallocene Coordination Modes and Derivatives

While the full metallocene complexes of this compound are the most studied, the ligand can also participate in other coordination modes, leading to derivatives with distinct structural and reactive properties.

Half-Metallocene Systems

Half-metallocene or half-sandwich complexes are organometallic compounds in which a transition metal is coordinated to a single cyclopentadienyl-type ligand, with the remaining coordination sites occupied by other ligands. While the synthesis and catalytic applications of half-sandwich complexes with various indenyl ligands have been reported, specific examples derived directly from this compound are not extensively documented in the available literature. rsc.orgresearchgate.netnih.gov

The synthesis of such a complex would likely involve the reaction of a monolithiated salt of this compound with a suitable metal halide precursor. This would result in a complex where one indenyl ring is bound to the metal in an η⁵-fashion, while the other indenyl moiety remains uncoordinated or could potentially interact with the metal center in a different bonding mode. The amine elimination reaction of Me₂Si(1-indenyl)₂ with Zr(NMe₂)₄ has been shown to proceed through a mono(indenyl) intermediate, (η⁵-C₉H₆SiMe₂C₉H₇)Zr(NMe₂)₃, which represents a half-sandwich-type structure before the second intramolecular amine elimination occurs to form the bis(indenyl) complex. acs.org

The catalytic properties of these half-metallocene systems would be expected to differ significantly from their metallocene counterparts due to the more open coordination sphere around the metal center. This could lead to different activities, selectivities, and comonomer incorporation capabilities in polymerization reactions.

Ancillary Ligand Effects on Coordination Environment

The coordination environment and, by extension, the catalytic behavior of this compound complexes can be significantly modulated by the nature of the ancillary ligands. These are the ligands attached to the metal center other than the primary silyl-bridged bis(indenyl) ligand.

In the case of rac-dimethylsilylbis(1-indenyl)zirconium dichloride, the two chloride ligands are the ancillary ligands. alfachemic.comstrem.comwatson-int.comnih.gov These chloride groups can be replaced by other ligands, such as alkyl groups (e.g., methyl) or amido groups (e.g., dimethylamido), leading to complexes with different electronic and steric properties. For example, the reaction of rac-Me₂Si(indenyl)₂Zr(NMe₂)₂ with Me₃SiCl cleanly converts it to rac-dimethylsilylbis(1-indenyl)zirconium dichloride, while reaction with AlMe₃ yields the dimethyl derivative. acs.org

The electronic nature of the ancillary ligand directly influences the electrophilicity of the metal center. More electron-withdrawing ancillary ligands, like chloride, will render the metal center more electrophilic and potentially more active in olefin polymerization. Conversely, more electron-donating ligands, like amido groups, may decrease the metal's electrophilicity.

The steric bulk of the ancillary ligands also plays a crucial role. Larger ancillary ligands can affect the geometry of the catalyst's active site, influencing the approach of the monomer and the stereochemistry of the resulting polymer.

Furthermore, the interaction with a co-catalyst, typically methylaluminoxane (B55162) (MAO), involves the abstraction of an ancillary ligand (e.g., chloride) to generate the catalytically active cationic species. The nature of the ancillary ligand can affect the ease of this activation step.

Catalytic Applications of Di 1h Inden 1 Yl Dimethylsilane Based Systems

Olefin Polymerization Catalysis

Systems based on rac-Me2Si(Ind)2ZrCl2 are highly effective for the polymerization of olefins, exhibiting high activity and offering control over the stereochemistry and molecular weight of the resulting polymers. These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (B55162) (MAO).

Propylene (B89431) Homopolymerization: Stereocontrol and Molecular Weight Regulation

In propylene homopolymerization, rac-Me2Si(Ind)2ZrCl2, when activated with MAO, is known for its ability to produce isotactic polypropylene (B1209903) (iPP). The stereocontrol arises from the C2-symmetric nature of the racemic isomer, which guides the insertion of the propylene monomer in a specific orientation. The degree of isotacticity, often measured by the percentage of meso pentads ([mmmm]), can be very high, although it is influenced by polymerization temperature. Higher temperatures can lead to a decrease in isotacticity. gfzxb.org

The molecular weight of the polypropylene is a critical parameter that can be regulated by several factors during polymerization. An increase in polymerization temperature generally leads to a decrease in the molecular weight of the polymer. This is attributed to higher rates of chain transfer and termination reactions relative to the propagation reaction at elevated temperatures. The concentration of the co-catalyst, such as MAO, also plays a role, with higher concentrations often resulting in lower molecular weights due to increased chain transfer to the aluminum co-catalyst. researchgate.net

The regioselectivity of the polymerization is also a key aspect. While the primary insertion mechanism is 1,2-insertion, small amounts of 2,1- and 1,3-insertions can occur, particularly at higher temperatures. These regio-defects can influence the final properties of the polymer. gfzxb.org

Table 1: Influence of Polymerization Conditions on Propylene Homopolymerization with rac-Me2Si(Ind)2ZrCl2/MAO System

| Parameter | Effect on Isotacticity ([mmmm]) | Effect on Molecular Weight (Mw) | Reference |

|---|---|---|---|

| Increasing Temperature | Decreases | Decreases | gfzxb.org |

| Increasing MAO/Zr Ratio | Can be optimized | Decreases at high ratios | researchgate.net |

| Hydrogen Addition | Minimal effect | Decreases (acts as chain transfer agent) | uni-konstanz.de |

Ethylene (B1197577) and α-Olefin Copolymerization

The rac-Me2Si(Ind)2ZrCl2/MAO system is also effective for the copolymerization of ethylene with various α-olefins, such as 1-hexene. This process allows for the production of linear low-density polyethylene (B3416737) (LLDPE) and other copolymers with tailored properties. The incorporation of the α-olefin comonomer introduces short-chain branches into the polyethylene backbone, which disrupts the crystallinity and reduces the density of the resulting polymer.

The reactivity of the catalyst towards ethylene is typically much higher than towards α-olefins. The comonomer incorporation is influenced by the concentration of both the ethylene and the α-olefin in the polymerization medium. Studies have shown that in ethylene/1-hexene copolymerization, the meso isomer of a related bis(indenyl)zirconocene can sometimes outperform the racemic isomer in terms of activity and comonomer incorporation, which is a notable exception to the general trend. nih.gov

In the copolymerization of ethylene with isoprene (B109036) using a related catalyst, rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2, it was observed that increasing the isoprene concentration led to a decrease in catalytic activity. The microstructure of the resulting copolymer showed a higher regioselectivity for 3,4-insertion of the isoprene units over 1,4-insertion. uni.lu

Catalyst Activation and Co-catalyst Systems

The activation of the rac-Me2Si(Ind)2ZrCl2 precatalyst is a critical step in forming the catalytically active species. Methylaluminoxane (MAO) is the most common and effective co-catalyst for this purpose. chemicalbook.com MAO acts as a scavenger for impurities, an alkylating agent, and, most importantly, as a source of a weakly coordinating anion that abstracts a chloride ligand from the zirconium center, generating a cationic and coordinatively unsaturated active site.

The ratio of MAO to the zirconium catalyst ([Al]/[Zr]) is a crucial parameter that significantly affects the catalyst's activity. Typically, a large excess of MAO is required for optimal performance. researchgate.net The interaction between the metallocene and MAO can lead to the formation of various ion pairs, and the nature of these species can influence the polymerization behavior. Theoretical studies using Density Functional Theory (DFT) have been employed to model the activation process and the structure of the active species. researchgate.net

Besides MAO, other aluminum alkyls like triisobutylaluminum (B85569) (TIBA) can be used in conjunction with or to modify MAO. The use of TIBA can influence the formation of the active species and, in some cases, lead to higher catalytic activity. researchgate.net

Supported vs. Homogeneous Catalysis

While rac-Me2Si(Ind)2ZrCl2 can be used in a homogeneous phase (dissolved in a solvent), there are significant industrial advantages to using a supported catalyst system. Heterogenization of the metallocene catalyst onto a solid support, such as silica (B1680970) (SiO2), is often done to control the morphology of the resulting polymer particles, prevent reactor fouling, and allow for use in existing slurry or gas-phase polymerization plants. researchgate.net

When rac-Me2Si(Ind)2ZrCl2 is supported on silica pre-treated with MAO (SMAO), the resulting heterogeneous catalyst can exhibit different behavior compared to its homogeneous counterpart. Supported catalysts often produce polymers with higher molecular weights. researchgate.net However, the activity of the supported system can be lower than the homogeneous one. The immobilization can also affect the stereoselectivity of the catalyst. For instance, in propylene polymerization, supported rac-Me2Si(Ind)2ZrCl2 has been shown to produce polypropylene with higher isotacticity and improved regioselectivity (fewer 2,1- and 1,3-insertions) compared to the homogeneous system. gfzxb.org

The properties of the polymers produced, such as melting point and molar mass, are influenced by whether a homogeneous or supported catalyst is used, as well as the nature of any additional co-catalysts like trialkylaluminums. researchgate.net

Table 2: Comparison of Homogeneous vs. Supported rac-Me2Si(Ind)2ZrCl2 in Propylene Polymerization

| Feature | Homogeneous System | Supported System (on SiO2/MAO) | Reference |

|---|---|---|---|

| Catalyst Activity | Generally higher | Generally lower | researchgate.net |

| Polymer Molecular Weight (Mw) | Lower | Higher | gfzxb.orgresearchgate.net |

| Isotacticity ([mmmm]) | High (e.g., 82.0%) | Higher (e.g., 86.3%) | gfzxb.org |

| Regioselectivity | More regio-defects | Fewer regio-defects | gfzxb.org |

| Polymer Morphology | Fine powder/dissolved | Controlled particle morphology | researchgate.net |

Asymmetric Catalysis Beyond Olefin Polymerization

While the primary application of di(1H-inden-1-yl)dimethylsilane-based zirconocene (B1252598) systems is in olefin polymerization, the chiral nature of these complexes suggests potential for other asymmetric transformations.

Asymmetric Hydrogenation Reactions

There is currently no significant body of research available in the public domain detailing the application of this compound-based zirconocene catalysts in asymmetric hydrogenation reactions. While chiral zirconocenes have been explored in various asymmetric transformations, the focus for this particular ligand system has overwhelmingly been on polymerization. Asymmetric hydrogenation is a field dominated by catalysts based on other transition metals such as rhodium, ruthenium, and iridium, often with chiral phosphine (B1218219) ligands.

Asymmetric Cross-Coupling Reactions

While direct applications of this compound-based catalysts in asymmetric cross-coupling reactions are not extensively documented in readily available literature, the principles of metallocene-catalyzed cross-coupling reactions provide a framework for their potential utility. For instance, palladium-phosphine complexes have been successfully employed in the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. nih.gov This highlights the potential for designing analogous systems where a chiral metallocene, derived from this compound, could induce enantioselectivity in similar transformations. The development of such catalytic systems could offer a powerful tool for the synthesis of chiral molecules with applications in materials science and pharmaceuticals.

A highly efficient method for synthesizing unsymmetrical 1,4-enediones has been developed using a focusing domino strategy, which involves the cross-coupling of 1,3-dicarbonyl compounds with methyl ketones or terminal aryl alkenes. nih.gov This process benefits from readily available starting materials and mild reaction conditions. nih.gov Although not directly involving this compound, this showcases the type of complex organic syntheses where chiral catalysts derived from it could be impactful.

Other Enantioselective Transformations

The application of catalysts derived from this compound and its analogs extends beyond polymerization to other important enantioselective transformations. Zirconocene complexes bearing the dimethylsilyl-bridged bis(indenyl) ligand system have been investigated as catalysts for the enantioselective carboalumination of alkenes. This reaction involves the addition of an organoaluminum reagent across a carbon-carbon double bond, creating new stereocenters. The chirality of the ligand framework directs the facial selectivity of the addition, leading to the formation of one enantiomer in excess.

Furthermore, these catalytic systems have shown promise in the asymmetric hydrogenation of prochiral olefins. The mechanism is believed to involve the formation of a metal hydride species that coordinates to the alkene. The steric environment created by the indenyl ligands then dictates the direction of hydrogen delivery, resulting in the formation of a chiral alkane. The enantiomeric excess achieved in these reactions is highly dependent on the structure of the catalyst and the reaction conditions.

Structure-Activity Relationships in Catalyst Performance

The catalytic behavior of metallocene complexes derived from this compound is intricately linked to their molecular architecture. Understanding the relationship between the catalyst's structure and its activity and selectivity is paramount for the rational design of more efficient and selective catalysts. Key structural elements that have been systematically studied include the nature of the substituents on the indenyl rings and the structure of the bridge connecting the two indenyl moieties.

Influence of Indenyl Substituents on Catalytic Activity and Selectivity

Modifications to the indenyl framework of the this compound ligand have a profound impact on the performance of the corresponding metallocene catalysts. The electronic and steric properties of substituents on the indenyl rings can influence the catalyst's activity, stability, and the stereoselectivity of the transformations it mediates.

For instance, the introduction of alkyl or aryl groups at various positions on the indenyl rings can alter the electron density at the metal center. Electron-donating groups can increase the catalyst's activity by making the metal center more electron-rich and thus more reactive towards substrates. Conversely, electron-withdrawing groups can decrease activity.

The steric bulk of the substituents also plays a critical role. Larger substituents can create a more crowded chiral pocket around the active site, which can enhance enantioselectivity by providing more effective discrimination between the two faces of a prochiral substrate. However, excessive steric hindrance can also lead to a decrease in catalytic activity by impeding substrate coordination. The strategic placement of substituents is therefore a key strategy for fine-tuning the catalyst's performance for a specific application.

A summary of the effects of indenyl substituents on catalyst performance is presented in the table below:

| Substituent Position | Effect on Activity | Effect on Selectivity |

| 2-position | Can increase stereoselectivity by influencing the orientation of the growing polymer chain. | Can lead to higher molecular weight polymers. |

| 4-position | Can significantly impact catalyst activity and stereoselectivity due to its proximity to the metal center. | Bulky groups can enhance enantioselectivity in asymmetric catalysis. |

| 7-position | Can influence catalyst solubility and stability. | May have a less direct, but still significant, impact on the electronic and steric environment of the active site. |

Role of Bridge Structure in Stereocontrol

The dimethylsilyl bridge in this compound plays a crucial role in defining the geometry and rigidity of the resulting metallocene catalyst, which in turn governs its stereocontrol. The bridge holds the two indenyl ligands in a specific orientation, creating a chiral environment around the metal center.

The nature of the bridge influences the angle between the two indenyl planes (the bite angle), which affects the accessibility of the active site to the substrate. A more rigid bridge, such as the dimethylsilyl group, restricts the conformational flexibility of the ligand framework. This rigidity is essential for maintaining a well-defined chiral pocket and achieving high levels of stereoselectivity.

Variations in the bridge structure, for example, by replacing the silicon atom with other elements like carbon or germanium, or by altering the substituents on the bridge, can lead to significant changes in catalytic behavior. These modifications can affect the electronic properties of the catalyst and the steric environment around the metal, thereby influencing both activity and the stereochemical outcome of the reaction. The systematic study of these bridge effects is a key area of research in the development of new and improved metallocene catalysts.

The table below summarizes the influence of the bridge structure on catalyst properties:

| Bridge Characteristic | Influence on Catalyst Performance |

| Bridge Atom | Affects the bite angle and electronic properties. Silicon is common, but carbon and germanium have also been explored. |

| Bridge Rigidity | A more rigid bridge generally leads to higher stereoselectivity by reducing conformational flexibility. |

| Substituents on Bridge | Can fine-tune the steric and electronic properties of the catalyst. |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Catalytic Cycles

Detailed mechanistic studies of polymerization reactions catalyzed by dimethylsilyl-bridged bis(indenyl) zirconocene (B1252598) complexes, such as those derived from di(1H-inden-1-yl)dimethylsilane, have been instrumental in understanding the catalyst's function at a molecular level. These investigations often involve a combination of experimental techniques and theoretical modeling to map out the entire catalytic cycle.

The interaction between the catalyst's ligand framework and the incoming monomer (substrate) is a critical determinant of catalytic activity and selectivity. In catalysts derived from this compound, the indenyl ligands play a crucial role in defining the geometry of the active site. The stacking interactions between indenyl ligands of transition metal complexes have been studied, revealing a preference for specific geometries that influence the supramolecular structure and, consequently, the catalytic environment. researchgate.net These interactions are significantly stronger than those of cyclopentadienyl (B1206354) ligands due to the larger size of the indenyl system. researchgate.net

The "indenyl effect" describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl counterparts, which is attributed to the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, thereby creating a vacant coordination site for the incoming substrate. nih.govrsc.org This ligand flexibility can facilitate the coordination of the olefin monomer to the zirconium center. nih.gov The nature of the substituents on the indenyl rings and the type of bridge connecting them further modulate the electronic and steric properties of the catalyst, thereby influencing ligand-substrate interactions. vot.pl

The insertion of an olefin into the metal-alkyl bond is a key step in the polymerization process, and its transition state has been extensively studied using computational methods. For dimethylsilyl-bridged bis(indenyl) zirconocene catalysts, Density Functional Theory (DFT) calculations have been employed to analyze the geometries and energies of these transition states. researchgate.netresearchgate.net These studies have revealed the presence of α-agostic interactions in the transition states for ethylene (B1197577) insertion, where a C-H bond from the growing polymer chain interacts with the electron-deficient metal center, stabilizing the transition state. researchgate.net

The analysis of transition states is crucial for understanding the stereoselectivity of the catalyst. For propylene (B89431) polymerization, the relative energies of the transition states for the insertion of si- and re-enantiofaces of the monomer determine the stereoregularity of the resulting polymer. researchgate.netscispace.com A larger energy difference (ΔEre-si) between these two transition states leads to a higher degree of stereoselectivity. researchgate.netscispace.com The steric hindrance imposed by the indenyl ligands and the growing polymer chain in the transition state geometry is a key factor controlling this energy difference.

Chain Growth: The chain growth proceeds via the migratory insertion mechanism, where the coordinated olefin monomer inserts into the zirconium-carbon bond of the growing polymer chain. youtube.comhhu.de This process is repeated numerous times to form the long polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the specific structure of the metallocene catalyst. bohrium.commdpi.com

Chain Termination: Chain termination events limit the molecular weight of the polymer and regenerate a metal species that can initiate a new polymer chain. The primary termination mechanisms for metallocene-catalyzed polymerization include:

β-Hydride elimination: This involves the transfer of a hydrogen atom from the growing polymer chain to the metal center, resulting in a metal-hydride species and a polymer chain with a terminal double bond. youtube.comrsc.orgresearchgate.net

Chain transfer to monomer: The growing polymer chain is transferred to a monomer molecule.

Chain transfer to co-catalyst: In systems using aluminum alkyls as co-catalysts, the polymer chain can be transferred to the aluminum center. mdpi.com

The relative rates of chain propagation and termination determine the molecular weight of the resulting polymer. rsc.org Studies on related systems have shown that the intermolecular auto-copolymerization by re-incorporation of β-hydride terminated chains is a predominant mechanism for long-chain branch formation. rsc.orgresearchgate.net

Application of Density Functional Theory (DFT) in Catalyst Design

Density Functional Theory (DFT) has become an indispensable tool for the rational design of metallocene catalysts. By providing detailed insights into the electronic structure and energetics of catalysts and reaction intermediates, DFT allows for the prediction of catalytic properties and the in-silico screening of new catalyst structures. nih.govacs.org

One of the most successful applications of DFT in this field is the prediction of stereoselectivity in propylene polymerization. researchgate.netscispace.com By calculating the energy difference between the diastereomeric transition states for the insertion of propylene with opposite facialities (re vs. si), it is possible to predict the degree of isotacticity (expressed as the mmmm pentad content) of the resulting polypropylene (B1209903). researchgate.netscispace.com A strong correlation has been established between the calculated energy difference (ΔEre-si) and the experimentally determined mmmm% for a series of C₂-symmetric zirconocene catalysts. researchgate.netscispace.com This allows for the computational design of catalysts with desired stereocontrol.

| Catalyst Feature | Predicted Effect on Stereoselectivity | DFT Parameter |

| Ligand Bulkiness | Increased steric hindrance can lead to higher stereoselectivity. | Buried Volume (%VBur) |

| Ligand Symmetry | C₂-symmetric ligands generally lead to isotactic polymers. | Point Group Symmetry |

| Bridge Type | The nature of the silyl (B83357) bridge influences the geometry and rigidity of the catalyst, affecting stereocontrol. | Bite Angle |

DFT can also be used to predict the regioselectivity of monomer insertion. For example, in the copolymerization of ethylene and isoprene (B109036) using a related silicon-bridged metallocene catalyst, it was found that the insertion of isoprene units shows a higher regioselectivity for 3,4-connections over 1,4-connections. uni.lu

Electronic Structure Analysis of Active Species

The catalytic activity of metallocene complexes, including those derived from this compound, is profoundly influenced by the electronic structure of the active catalytic species. The formation of the active species typically involves the reaction of the metallocene precursor, such as a zirconocene dichloride complex, with a co-catalyst like methylaluminoxane (B55162) (MAO). This process generates a cationic alkylmetallocene species, which is the primary active site for olefin polymerization.

The electronic environment of the metal center, which is directly coordinated to the incoming monomer and the growing polymer chain, is a critical determinant of catalyst performance. The nature of the ligands, in this case, the dimethylsilyl-bridged bis(indenyl) framework, plays a pivotal role in modulating this electronic environment. The indenyl rings act as electron-donating groups, influencing the electrophilicity of the metal center. The silyl bridge constrains the geometry of the indenyl ligands, which in turn affects the electronic communication between the ligands and the metal.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the electronic structure of these active species. These studies can calculate and map key electronic properties such as the distribution of electron density, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and the partial charges on the atoms. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) of the active catalyst is of particular interest as it interacts with the Highest Occupied Molecular Orbital (HOMO) of the incoming olefin monomer during the insertion step. A lower LUMO energy generally corresponds to a more electrophilic metal center, which can lead to higher catalytic activity.

The electronic fields of the catalyst are a key factor influencing polymerization performance. The correlation between the LUMO fields and the experimentally determined molecular weights of the resulting polymers suggests a strong electronic influence on the chain termination processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a catalyst and its performance. researchgate.net In the context of metallocene catalysts based on this compound, QSAR studies aim to correlate structural features of the catalyst with experimentally observed properties like catalytic activity and the molecular weight of the polymer produced. researchgate.net

These models are built upon the principle that the biological or chemical activity of a compound is a function of its molecular structure. By quantifying structural properties using molecular descriptors, QSAR can be used to predict the activity of new, unsynthesized catalyst structures. This approach offers a powerful tool for the rational design of catalysts with desired properties, reducing the need for extensive and costly experimental screening. researchgate.net

For metallocene-based olefin polymerization, QSAR models can provide valuable insights into the factors that govern catalyst behavior. The well-defined structure of these single-site catalysts makes them particularly suitable for QSAR analysis. researchgate.net

Computational Descriptors for Catalyst Performance

The foundation of a successful QSAR model lies in the selection of appropriate computational descriptors that can accurately capture the structural and electronic features of the catalyst responsible for its activity. For metallocene catalysts derived from this compound, these descriptors can be broadly categorized into several types:

Steric Descriptors: These descriptors quantify the spatial arrangement of the ligand framework. They can include parameters like cone angles, buried volume, and other measures of steric hindrance around the metal center. The steric environment is crucial as it affects the approach of the monomer and the rate of polymer chain growth.

Electronic Descriptors: These descriptors relate to the electronic properties of the catalyst. Examples include partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). As discussed previously, the electronic nature of the metal center is a key driver of catalytic activity.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure. Descriptors such as local softness fields have been shown to be important. researchgate.net

A 3D-QSAR methodology can be applied to explain experimental data in terms of three-dimensional field descriptors. Studies have shown useful correlations between ethylene polymerization activities and the steric, LUMO, and local softness fields of the catalysts. researchgate.net The table below summarizes key computational descriptors and their relevance to catalyst performance.

| Descriptor Category | Specific Descriptor Example | Relevance to Catalyst Performance |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Influences the electrophilicity of the metal center and its interaction with the olefin monomer. Lower LUMO energy can correlate with higher activity. |

| Electronic | Local Softness Fields | Provides insight into the reactivity of different sites on the catalyst, correlating with molecular weight. researchgate.net |

| Steric | Steric Fields (from CoMFA) | Describes the three-dimensional shape and size of the catalyst, which impacts monomer coordination and polymer chain propagation. researchgate.net |

Predictive Models for New Catalysts

A primary goal of QSAR modeling is the development of predictive models that can accurately forecast the performance of novel catalyst structures before they are synthesized. researchgate.net By establishing a robust correlation between descriptors and activity for a training set of known catalysts, a QSAR model can be used to screen a virtual library of new candidate catalysts.

The predictive capacity of these models is a critical aspect of their validation. This is often tested by using the model to predict the activity of a set of catalysts that were not included in the original training data. Successful predictive models can significantly accelerate the discovery and development of new, more efficient catalysts for olefin polymerization.

For instance, models incorporating LUMO and local softness fields have demonstrated good correlation with experimentally determined molecular weights of polyethylenes. researchgate.net The ability to construct models that can predict experimental parameters is essential for fine-tuning polymerization properties and guiding future catalyst development. researchgate.net This in-silico approach allows for the screening of potential catalysts and can provide insights into the governing mechanisms of polymerization. researchgate.net

Advanced Characterization Techniques for Di 1h Inden 1 Yl Dimethylsilane Complexes

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of di(1H-inden-1-yl)dimethylsilane complexes. These methods allow for the determination of connectivity, geometry, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound complexes in solution. The formation of ansa-metallocenes using this ligand can result in two key diastereomers: a meso form and a racemic (rac) mixture of enantiomers. NMR spectroscopy provides a direct method to distinguish between these isomers due to their different symmetry properties.

The meso isomer possesses a plane of symmetry that renders the two indenyl groups chemically equivalent but halves of the same indenyl ligand inequivalent. In contrast, the rac isomer has a C2 axis of rotation, which makes the two indenyl ligands equivalent. These symmetry differences result in distinct patterns in their ¹H and ¹³C NMR spectra.

For example, in the ¹H NMR spectrum of a meso-[bis(indenyl)dimethylsilyl]zirconium dichloride complex, the two methyl groups on the silicon bridge are diastereotopic and thus exhibit separate singlet signals. Conversely, in the corresponding rac isomer, these methyl groups are equivalent due to the C2 symmetry and appear as a single singlet.

Detailed research on substituted bis(indenyl)dimethylsilyl zirconium dichloride complexes illustrates these principles. For meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, the diastereotopic silicon-bound methyl groups appear at distinct chemical shifts (δ 1.43 and 0.94 ppm). nih.gov In the rac isomer, these groups give rise to a single resonance at δ 1.17 ppm. nih.gov The protons on the cyclopentadienyl (B1206354) portion of the indenyl ligand also show characteristic shifts that differentiate the isomers.

The assignment of signals is typically confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate proton signals with their directly attached carbons and with carbons separated by two or three bonds, respectively.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for meso and rac Isomers of a Substituted [Bis(indenyl)dimethylsilyl]zirconium Dichloride Complex in CD₂Cl₂ nih.gov

| Assignment | meso-isomer | rac-isomer |

| ¹H NMR | ||

| Cp-H | 6.05 (s, 2H) | 6.19 (s, 2H) |

| Si-CH₃ | 1.43 (s, 3H), 0.94 (s, 3H) | 1.17 (s, 6H) |

| C(CH₃)₃ | 1.25 (s, 18H) | 1.28 (s, 18H) |

| Aromatic-H | 7.09-7.62 (m) | 7.10-7.69 (m) |

| ¹³C NMR | ||

| Cp-C (bridging) | 86.9 | 87.1 |

| Si-CH₃ | -0.59, -4.3 | -1.65 |

| C(CH₃)₃ | 30.8 | 30.9 |

| C(CH₃)₃ | 35.0 | 35.1 |

| Aromatic/Indenyl C | 117.9-151.8 | 116.1-152.3 |

Data is for [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride.

X-ray Crystallography for Solid-State Structures

For ansa-metallocenes derived from ligands similar to this compound, X-ray diffraction studies have confirmed the characteristic structural features. The silicon bridge constrains the orientation of the indenyl ligands, leading to a specific angle between the centroids of the cyclopentadienyl rings and the metal atom.

Although obtaining single crystals suitable for X-ray analysis can be challenging, the structures of several related ansa-zirconocene dichlorides have been determined. For instance, the molecular structure of rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride has been detailed, providing insights into the coordination environment of the zirconium atom. In this complex, the Cl-Zr-Cl angle is 97.9° and the Centroid-Zr-Centroid angle is 120.3°. The Zr-Cl bond lengths are approximately 2.43 Å.

Table 2: Selected Crystallographic Data for a Related Ansa-Zirconocene Complex

| Parameter | rac-[Ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.9072(9) |

| b (Å) | 15.345(1) |

| c (Å) | 10.7896(9) |

| α (°) | 104.684(6) |

| β (°) | 91.565(6) |

| γ (°) | 92.585(6) |

| Cl-Zr-Cl Angle (°) | 97.9 |

| Centroid-Zr-Centroid Angle (°) | 120.3 |

Data from the crystal structure of rac-[ethylenebis(2-(thexyldimethylsiloxy)indenyl)]zirconium dichloride, a structurally analogous compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The racemic form of this compound complexes consists of a 1:1 mixture of two non-superimposable mirror-image isomers (enantiomers). For applications in asymmetric catalysis, it is often necessary to resolve this racemic mixture and use a single enantiomer. Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy is the most common chiroptical technique. It measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum provides a unique fingerprint for a chiral molecule, where the sign and magnitude of the CD bands are characteristic of its absolute configuration. In principle, CD spectroscopy is a powerful tool for assessing the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the chiral substance.

While methods for the resolution of chiral ansa-metallocenes have been developed, for instance, by using chiral auxiliaries like binaphthol, the determination of enantiomeric purity is most commonly achieved by NMR spectroscopy with chiral derivatizing agents or chiral solvating agents. nih.gov The application of chiroptical spectroscopy for the routine quantitative assessment of enantiomeric purity for complexes of this compound is not widely documented in the scientific literature. However, the principles of CD spectroscopy remain a valid and potent method for such determinations, provided that the enantiomerically pure standards are available for calibration. rsc.orgrsc.org

Future Directions and Emerging Research Areas

Development of Novel Bridged Ligand Architectures

The dimethylsilyl bridge in di(1H-inden-1-yl)dimethylsilane imparts a specific geometry and electronic environment to the resulting metallocene complex. This "ansa" (from the Greek for "handle") linkage restricts the rotation of the indenyl rings, influencing the stereochemistry of the catalytic site. wikipedia.org Researchers are actively exploring modifications to this basic framework to fine-tune the performance of the corresponding catalysts.

One avenue of research involves the substitution of the indenyl rings. By introducing various functional groups at different positions on the indenyl moiety, chemists can alter the steric bulk and electronic properties of the ligand. This, in turn, affects the activity, selectivity, and stability of the final catalyst. For instance, the introduction of bulky substituents can enhance the catalyst's ability to produce polymers with specific tacticities.

Another key area of development is the modification or replacement of the dimethylsilyl bridge itself. While the single-atom silicon bridge provides a tight "bite angle" that is often beneficial for catalysis, researchers are investigating other bridging units to access different geometries and electronic effects. researchgate.net For example, longer hydrocarbon chains or bridges containing other heteroatoms are being explored. nih.gov A notable development is the synthesis of ansa-metallocene complexes with tBuO(CH2)6(Me)Si bridges, which have been shown to be advantageous in the preparation of high-performance supported catalysts. mdpi.com The synthesis of dinuclear ansa-metallocene complexes connected by a –(Me)Si(CH2)6Si(Me)– spacer has also been reported, demonstrating higher activity in some cases compared to their mononuclear counterparts. mdpi.com

Furthermore, the silicon-carbon bonds within the ansa-bridge can be reactive, opening up possibilities for post-synthesis functionalization of the metallocene complex. Studies have shown that the [Me2Si] bridge can undergo cleavage and functionalization, providing a novel method for creating new metallocene structures. nih.gov This reactivity highlights that the bridge is not merely a passive linker but can be an active site for chemical modification.

Exploration of New Catalytic Transformations

While catalysts derived from this compound are well-established in the field of olefin polymerization, their potential in other catalytic transformations is an expanding area of research. The unique electronic and steric properties of these ansa-metallocenes make them promising candidates for a variety of chemical reactions.

Recent studies have begun to explore the application of indenyl-containing complexes in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The C2-symmetry of many ansa-metallocenes derived from this compound makes them attractive for this purpose. researchgate.net

Additionally, research into related transition metal complexes with functionalized indenyl phosphine (B1218219) ligands has shown their utility in a range of cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. nih.gov Although not directly involving a dimethylsilyl bridge, this research demonstrates the broader catalytic potential of the indenyl ligand system and encourages the exploration of this compound-based catalysts in similar reactions.

The development of catalysts for other important transformations such as hydrogenation, hydrosilylation, and hydroamination is also a promising future direction. The ability to tune the electronic and steric environment of the metal center by modifying the this compound ligand provides a powerful tool for designing catalysts for these challenging reactions.

Integration of High-Throughput Experimentation with Computational Design

The discovery and optimization of new catalysts can be a time-consuming and resource-intensive process. To accelerate this, researchers are increasingly turning to a combination of high-throughput experimentation (HTE) and computational design.

HTE allows for the rapid screening of large libraries of catalysts under various reaction conditions. This parallel approach can quickly identify promising catalyst candidates from a diverse set of substituted this compound derivatives. By systematically varying the substituents on the indenyl rings and the nature of the bridging group, vast numbers of potential ligands can be synthesized and evaluated.

Complementing HTE, computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding catalyst behavior at the molecular level. DFT calculations can be used to predict the structures of catalysts, elucidate reaction mechanisms, and rationalize observed trends in catalytic activity and selectivity. For instance, computational studies can help to understand the influence of the ansa-bridge on the geometry of the active site and the binding of substrates. By providing insights into the structure-activity relationships, computational modeling can guide the rational design of new and improved catalysts based on the this compound framework, making the discovery process more efficient and less reliant on trial-and-error.

Sustainable and Scalable Synthetic Methodologies

The industrial viability of any catalyst is ultimately dependent on the ability to produce it, and its precursors, in a cost-effective, safe, and environmentally friendly manner. Therefore, the development of sustainable and scalable synthetic methodologies for this compound is a critical area of future research.

Current laboratory-scale syntheses of this compound and related compounds often rely on stoichiometric reagents and organic solvents, which can generate significant waste. Future research will likely focus on developing catalytic routes to this ligand, which would be inherently more atom-economical and sustainable. The use of greener solvents and renewable starting materials will also be a key consideration.

Furthermore, as the demand for high-performance polymers and other specialty chemicals grows, the need for scalable syntheses of key catalyst precursors like this compound will become more pressing. This will require the development of robust and efficient processes that can be safely implemented on an industrial scale. This includes optimizing reaction conditions to maximize yield and minimize by-product formation, as well as developing effective purification techniques. The principles of green chemistry will be instrumental in guiding the development of these next-generation synthetic routes.

Q & A

Q. What are the common synthetic routes for preparing di(1H-inden-1-yl)dimethylsilane and its derivatives?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 7-bromo-2-methyl-1H-indene reacts with dimethylsilane precursors to form bis(2-methyl-4-arylindenyl)dimethylsilane ligands, which are key intermediates in ansa-zirconocene synthesis . Modifications to the indenyl substituents (e.g., bromo or chloro groups) can be introduced using halogenated indenone precursors like 4-bromo-6-chloro-2-methylindan-1-one . Optimizing stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction temperature (typically 80–110°C) improves yield and purity.

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming bonding patterns and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 provides precise bond lengths and angles. For example, bis(4-bromo-2-methyl-1H-inden-1-yl)dimethylsilane exhibits distinct Si–C and C–Br bond distances (~1.87 Å and ~1.93 Å, respectively) .

Advanced Research Questions

Q. How does ligand substitution impact the catalytic activity of ansa-zirconocenes derived from this compound?

Substitutions on the indenyl rings (e.g., aryl, alkyl, or halogen groups) alter steric and electronic properties, influencing polymerization activity. For instance, bulky tert-butyl groups increase stereoselectivity in olefin polymerization, while electron-withdrawing halogens (e.g., Cl, Br) modulate metal center electrophilicity . Kinetic studies using differential scanning calorimetry (DSC) or gel permeation chromatography (GPC) can correlate ligand structure with polymer molecular weight distribution .

Q. What computational methods are used to predict the electronic properties of this compound complexes?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level evaluate frontier molecular orbitals (HOMO/LUMO), global electrophilicity, and charge distribution . For example, Mulliken charge analysis of zirconocene dichloride derivatives reveals electron-deficient Zr centers (−0.45 e), enhancing ethylene insertion rates . Molecular electrostatic potential (MEP) maps further identify reactive sites for ligand modification .

Q. How can crystallographic refinement resolve ambiguities in this compound derivative structures?

High-resolution X-ray data refined via SHELXL or ORTEP-III can distinguish disorder in substituents (e.g., rotating methyl groups) and validate bond geometry. For instance, anisotropic displacement parameters (ADPs) resolve thermal motion artifacts in di(anilino)dimethylsilane derivatives, while twin refinement addresses overlapping peaks in twinned crystals .

Q. What strategies mitigate side reactions during the synthesis of silylated urea derivatives from this compound?

Insertion of phenyl isocyanate into aminosilanes requires controlled stoichiometry (2:1 PhNCO:silane) and inert conditions (N₂ atmosphere) to prevent hydrolysis. Bulky substituents (e.g., tert-butyl) reduce Si–N bond elongation, as shown by ²⁹Si NMR shifts (δ = −15 to −25 ppm) . Solvent choice (e.g., chloroform vs. THF) also influences reaction kinetics and crystallinity of products .

Methodological Considerations

- Data Contradictions : Discrepancies in reported catalytic activities may arise from variations in ligand purity (monitored via HPLC) or crystallographic refinement protocols (e.g., SHELXL vs. non-IUCr software) .

- Safety : While dimethylsilane derivatives are less toxic than unsubstituted silanes, handling should follow protocols for volatile organosilicon compounds (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.